molecular formula C17H19NO3S B2375125 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 1291869-44-7

2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No. B2375125
CAS RN: 1291869-44-7
M. Wt: 317.4
InChI Key: XCMQGRXOIUMEKI-UHFFFAOYSA-N
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Description

2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate, also known as MET, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MET is a synthetic compound that belongs to the family of thiophene derivatives and has a molecular weight of 347.44 g/mol.

Scientific Research Applications

Antimicrobial Activity : A study by Prasad et al. (2017) highlights the synthesis of novel 2-aminothiophene derivatives, including ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, obtained through base protanated reactions. These compounds were screened for their antibacterial activity using the minimum inhibitory concentration (MIC) method, showcasing their potential as antimicrobial agents (Prasad, Angothu, Latha, & Nagulu, 2017).

Synthesis Techniques : The Gewald reaction is a notable method for synthesizing 2-aminothiophenes. Tormyshev et al. (2006) reported the one-pot synthesis of 2-aminothiophene-3-carboxylates with various aryl groups at the 4-position, highlighting the versatility of aryl alkyl ketones in this process. This method provides a straightforward approach to producing these compounds in good to moderate yields, demonstrating the synthetic utility of the Gewald reaction in creating thiophene derivatives (Tormyshev, Trukhin, Rogozhnikova, Mikhalina, Troitskaya, & Flinn, 2006).

Anticancer Properties : The structural and activity relationship of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (an analogue) and its effects on overcoming drug resistance in cancer cells were explored by Das et al. (2009). Their research into derivatives of the base compound sheds light on the potential for developing anticancer agents capable of mitigating drug resistance, a significant barrier in cancer treatment. This study emphasizes the importance of structural modifications in enhancing the therapeutic efficacy of such compounds (Das, Doshi, Tian, Addo, Srinivasan, Hermanson, & Xing, 2009).

Fluorescent Probing and Sensing : The compound's derivatives have also been explored for applications beyond medicinal chemistry. For instance, the synthesis of polythiophene-based conjugated polymers for selective detection of metal ions and amino acids in aqueous solutions showcases the versatility of these compounds. Such polymers exhibit high selectivity and sensitivity, demonstrating their potential as fluorescent probes for environmental monitoring and diagnostic purposes (Guo, Yang, Yang, Zhu, Pei, & Zhang, 2014).

properties

IUPAC Name

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-11-4-6-14(7-5-11)13(3)18-15(19)10-21-17(20)16-12(2)8-9-22-16/h4-9,13H,10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMQGRXOIUMEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=C(C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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